
Famciclovir
Overview
Description
Famciclovir is a guanosine analogue antiviral drug used primarily for the treatment of herpesvirus infections, including herpes zoster (shingles) and genital herpes. It is a prodrug of penciclovir, which means it is converted into the active compound penciclovir in the body. This compound is known for its higher oral bioavailability compared to penciclovir, making it more effective when taken orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of famciclovir involves several key steps. One common method starts with guanidine nitrate and diethyl malonate as raw materials. These undergo a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol. This intermediate is then chlorinated to produce 2-amino-4,6-dichloropyrimidine, which reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine to generate 6-chloro-N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine. Subsequent reactions with sodium nitrite under acidic conditions, followed by reduction, dechloridation, ring-closing, and esterification, yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalysts and phase transfer catalysis to enhance reaction efficiency and yield. For example, 2-amino-6-chloropurine is condensed with 3-bromopropane-1,1,1-ethyl triformate under phase transfer catalysis. The resulting product undergoes decarboxylation, reduction, and esterification to produce this compound. This method is advantageous due to its simplicity, high yield, and low cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Biochemical Activation Pathway
Famciclovir (C₁₄H₁₉N₅O₄) is enzymatically converted to its active form, penciclovir, through sequential hydrolysis and phosphorylation steps:
Hydrolysis :
$$ \text{this compound} \xrightarrow{\text{Esterases}} \text{Penciclovir} + 2\text{CH}_3\text{COOH} $$
This deacetylation occurs rapidly in vivo, yielding penciclovir .
Phosphorylation :
Viral thymidine kinase in infected cells phosphorylates penciclovir to penciclovir monophosphate, which is further phosphorylated by cellular kinases to the active triphosphate form .
Impurity Profile and Control
Key impurities during synthesis include monohydroxy-FMC (MH-FMC) and residual Cl-FMC , managed through process optimization:
Crystallization in water further reduces impurities to <0.05% and produces the thermodynamically stable polymorph I directly .
This synthesis and activation framework ensures this compound’s efficacy as an antiviral agent while maintaining stringent quality standards. The use of water as a solvent and optimized catalytic conditions highlights advancements in sustainable pharmaceutical manufacturing .
Scientific Research Applications
Famciclovir is an antiviral medication primarily used to manage herpes virus infections . After oral administration, this compound is rapidly converted to penciclovir, the active antiviral compound . Penciclovir inhibits herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella zoster virus (VZV) .
Scientific Research Applications
This compound's potential therapeutic value in suppressing recurrent genital herpes has been highlighted in dose-ranging studies . A study explored the efficacy and safety of different doses of this compound (250 mg twice daily, 125 mg or 250 mg three times daily) in suppressing recurrent genital herpes .
Clinical Trials
A multicenter, double-blind, randomized, placebo-controlled trial was conducted to determine the efficacy and safety of this compound in the suppression of recurrent genital herpes . The study included patients from various locations, such as Belgium, Canada, France, Iceland, Sweden, and the United Kingdom . Eligible patients were sequentially allocated a unique patient number at each center according to a computer-generated randomization code . The time to the first recurrence was significantly prolonged for patients who received this compound . The median time to the first recurrence was more than 7 months for the lowest-dose regimen of this compound (125 mg three times daily) and more than 10 months for the this compound 250 mg twice-daily or 250 mg three-times-daily regimens compared with approximately 7 weeks for placebo recipients .
Pharmacokinetics and Pharmacodynamics
After oral administration, this compound is rapidly absorbed and converted to penciclovir . Penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate . Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited . this compound has a bioavailability of 77% . It has a volume of distribution of 1.08 ± 0.17 L/kg . this compound has a protein binding of 20-25% .
Data Tables: this compound Clinical Trial Results
Dosage | Patients Remaining Free of HSV Recurrence at 6 Months | Patients Remaining Free of HSV Recurrence at 12 Months |
---|---|---|
125 mg 3 times daily | 81% | 71% |
250 mg twice daily | 79% | 72% |
250 mg 3 times daily | 86% | 80% |
Placebo | 27% | 22% |
Safety and Tolerability
This compound is generally well-tolerated . In clinical trials, the majority of patients (more than 92% in each treatment group) were compliant (≥80% of patients) with double-blind medication . The proportion of patients withdrawing due to lack of efficacy in the placebo group (63 [55%] of 114) was approximately 3-fold higher than the proportion in the this compound groups (56 [16%] of 341) . Only a small percentage of patients experienced serious adverse events during double-blind treatment, with similar rates across this compound and placebo groups .
Emerging Research
Mechanism of Action
Famciclovir is rapidly converted into penciclovir in the body. Penciclovir is phosphorylated by viral thymidine kinase to form penciclovir triphosphate, which inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. This selective inhibition of viral DNA synthesis and replication effectively suppresses the replication of herpesviruses .
Comparison with Similar Compounds
Famciclovir is similar to other antiviral drugs such as acyclovir and valaciclovir. it has several unique features:
Higher Oral Bioavailability: Compared to penciclovir, this compound has higher oral bioavailability, making it more effective when taken orally
Longer Intracellular Half-Life: Penciclovir triphosphate, the active form of this compound, has a longer intracellular half-life compared to acyclovir triphosphate.
Similar Compounds: Other similar compounds include acyclovir, valaciclovir, and ganciclovir, which are also used to treat herpesvirus infections.
This compound’s unique properties make it a valuable antiviral drug with a wide range of applications in medicine and scientific research.
Biological Activity
Famciclovir is an antiviral medication primarily used for the treatment of infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is a prodrug that is rapidly converted in the body to its active form, penciclovir, which exerts its antiviral effects by inhibiting viral DNA synthesis.
This compound's biological activity is attributed to its conversion to penciclovir. The mechanism can be summarized as follows:
- Conversion : this compound is metabolized by esterases and oxidases to penciclovir.
- Phosphorylation : In infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form.
- Triphosphate Formation : Host cellular enzymes convert this monophosphate into penciclovir triphosphate.
- Inhibition of DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate, inhibiting the viral DNA polymerase, which leads to termination of viral replication .
Treatment of Genital Herpes
A study assessed the efficacy of this compound in suppressing recurrent genital herpes. Key findings include:
- Recurrence Rates : Patients on this compound had a significantly longer median time to first recurrence (222-336 days) compared to placebo recipients (47 days) (hazard ratios 2.9-3.3; P<.001) .
- Efficacy Over Time : At 6 months, 79%-86% of this compound recipients remained free from recurrences versus 27% in the placebo group .
- Adverse Effects : this compound was well tolerated with an adverse profile similar to placebo, with common side effects including headache and upper respiratory infections .
Treatment of Herpes Zoster
This compound has also been studied for its effectiveness in treating herpes zoster:
- Comparison with Acyclovir : In a randomized clinical trial comparing this compound with acyclovir, both medications demonstrated similar rates of complete cure and time to full crusting of lesions, indicating non-inferiority .
- Efficacy Metrics : The mean time to full crusting was 14.84 days for this compound versus 15.03 days for acyclovir, with no significant differences in adverse events reported between the two groups .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Absorption | ~77% |
Volume of Distribution | 1.08 ± 0.17 L/kg |
Protein Binding | 20-25% |
These parameters indicate that this compound is well absorbed and has a moderate volume of distribution, allowing for effective therapeutic concentrations in target tissues .
Case Study: Chronic Hepatitis B
There is emerging evidence suggesting this compound may lower hepatitis B viral DNA levels when used long-term, indicating potential utility beyond herpes virus infections .
Safety Profile
An integrated safety evaluation across multiple trials involving over 1,600 patients indicated that this compound has a favorable safety profile, with serious adverse events being rare and not significantly different from those observed in placebo groups .
Q & A
Basic Research Questions
Q. What pharmacokinetic parameters are critical for evaluating famciclovir efficacy in preclinical models, and how are they determined experimentally?
Key parameters include Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life). These are typically calculated using noncompartmental analysis of plasma concentration-time data after oral or IV administration. For example, in feline studies, blood samples are collected at intervals (e.g., 0.25–24 hours post-dose), centrifuged, and analyzed via liquid chromatography–mass spectrometry (LC-MS) with a lower limit of quantification (LLOQ) of 25 ng/mL . Linear trapezoidal integration is used for AUC calculation, while terminal slope analysis determines t1/2 .
Q. What in vitro methodologies are used to assess this compound cytotoxicity and antiviral activity?
Cytotoxicity is evaluated using cell viability assays (e.g., MTT) and morphological analysis in cultured cells (e.g., CRFK feline kidney cells). This compound and its metabolites (BRL 42359, penciclovir) are tested at concentrations up to 10× the IC50. For antiviral efficacy, plaque reduction assays or quantitative PCR measure viral load inhibition. Notably, this compound’s safety margin is high in cats, with no cytotoxicity observed even at supratherapeutic doses .
Advanced Research Questions
Q. How do nonlinear pharmacokinetics of this compound in feline models impact experimental design and dose optimization?
Nonlinear kinetics arise from saturation of hepatic aldehyde oxidase, which converts BRL 42359 (an intermediate metabolite) to penciclovir. This leads to dose-dependent disparities: a 6× dose increase (15→90 mg/kg) only triples penciclovir Cmax in cats. Researchers must use compartmental mammillary models and nonlinear regression to fit concentration-time data, with adjustments for molecular weight differences (e.g., ×1.268 for this compound-to-penciclovir conversion) . Dose-ranging studies should include both 40 mg/kg and 90 mg/kg to assess bioavailability and saturation thresholds .
Q. What methodological challenges exist in reconciling clinical efficacy data with pharmacokinetic/pharmacodynamic (PK/PD) discordance in this compound studies?
Despite lower-than-target penciclovir plasma concentrations (e.g., 2 µg/mL vs. 3.5 µg/mL target), clinical improvement is observed in feline herpesvirus-1 (FHV-1) trials. This discrepancy necessitates tear fluid analysis to correlate local penciclovir concentrations with ocular symptoms. Researchers must also account for formulation variability (e.g., compounded vs. FDA-approved tablets) and use masked, placebo-controlled designs to isolate dose effects .
Q. How can researchers validate compounded this compound formulations for experimental use, and what analytical techniques are recommended?
Compounded formulations are assessed via high-performance liquid chromatography (HPLC) or LC-MS to verify drug content and stability. For example, a study analyzing 20+ U.S. compounding pharmacies found significant variability in active ingredient concentration. Researchers should include accelerated stability testing (e.g., 40°C/75% RH for 6 months) and cross-validate results with reference standards .
Q. Methodological Considerations
- Dose-Response Contradictions : When higher doses (90 mg/kg) yield better clinical outcomes despite suboptimal PK parameters, use ordered logistic regression to control for covariates like age, disease severity, and concurrent therapies .
- Species-Specific Metabolism : In cats, prioritize tear fluid and plasma dual sampling due to penciclovir’s localized antiviral action in ocular tissues .
- Ethical Compliance : Adhere to IACUC protocols for repeated blood sampling in feline studies, replacing blood volume with lactated Ringer’s solution to prevent hypovolemia .
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023038 | |
Record name | Famciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
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Solubility |
Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |
Record name | Famciclovir | |
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Record name | Famciclovir | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted to penciclovir triphosphate by cellular kinases. In vitro studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |
Record name | Famciclovir | |
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Color/Form |
White shiny plates from ethyl acetate-hexane | |
CAS No. |
104227-87-4 | |
Record name | Famciclovir | |
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Record name | Famciclovir | |
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Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |
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Record name | FAMCICLOVIR | |
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Melting Point |
102-104 °C, 102 - 104 °C | |
Record name | Famciclovir | |
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URL | https://www.drugbank.ca/drugs/DB00426 | |
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Record name | Famciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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